

Fundamental chemical reactivity of 4,4-Difluoroazepane hydrochloride

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Compound of Interest

Compound Name: 4,4-Difluoroazepane hydrochloride

Cat. No.: B1398513

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An In-depth Technical Guide to the Fundamental Chemical Reactivity of **4,4-Difluoroazepane Hydrochloride**

Authored by: A Senior Application Scientist Introduction: The Strategic Value of Fluorination in Azepane Scaffolds

In the landscape of modern drug discovery, the azepane ring is a privileged scaffold, offering a flexible seven-membered backbone that can explore a wider range of chemical space compared to its five- and six-membered counterparts.^{[1][2]} However, unsubstituted saturated heterocycles often face challenges with metabolic instability and undesirable physicochemical properties. The strategic introduction of fluorine atoms is a field-proven strategy to mitigate these issues. The 4,4-difluoroazepane moiety, in particular, has emerged as a high-value building block.^[3] The gem-difluoro group at the 4-position is not merely a passive substitution; it fundamentally alters the molecule's electronic profile, conformation, and metabolic fate.

This technical guide provides an in-depth analysis of the core chemical reactivity of **4,4-Difluoroazepane hydrochloride** ($C_6H_{12}ClF_2N$). We will move beyond simple reaction schemes to explore the causal mechanisms behind its reactivity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this unique scaffold in the synthesis of novel bioactive molecules.

Physicochemical and Safety Profile

Before engaging in chemical synthesis, a thorough understanding of a reagent's properties and handling requirements is paramount. The hydrochloride salt form of 4,4-difluoroazepane enhances its stability, making it a crystalline solid that is easier to handle and store compared to the free amine.[\[3\]](#)[\[4\]](#)

Table 1: Physicochemical Properties of 4,4-Difluoroazepane Hydrochloride

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ ClF ₂ N	[3] [5]
Molecular Weight	171.61 g/mol	[5]
Appearance	White to off-white solid	[3]
Purity	Typically ≥97-98%	[3] [6]
Storage Conditions	Inert atmosphere, 2–8°C	[4]
InChIKey	INIMNLBMYHJDGE-UHFFFAOYSA-N	[5]

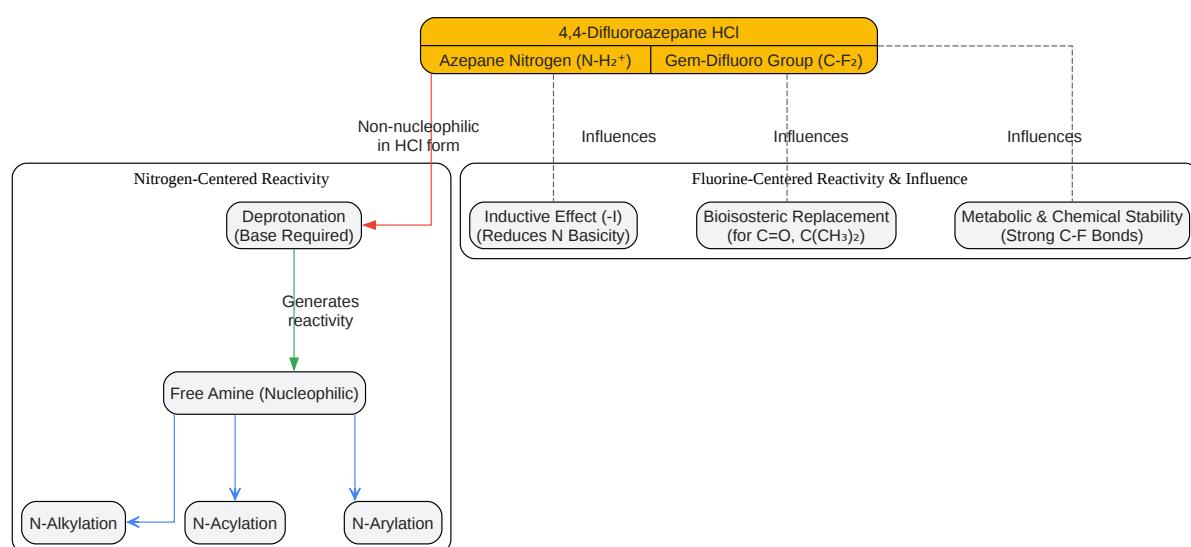
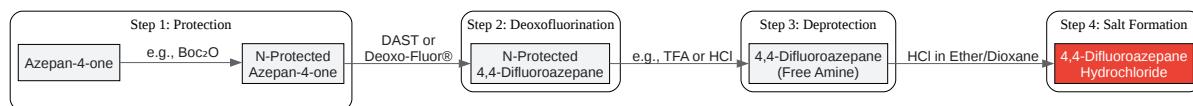
Table 2: GHS Hazard and Precautionary Information

Identifier	Description	Source
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
H302	Harmful if swallowed	[5]
H315	Causes skin irritation	[5]
H319	Causes serious eye irritation	[5]
H335	May cause respiratory irritation	[5]
P261, P280	Avoid breathing dust. Wear protective gloves/eye protection.	[5] [7]
P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[5] [7]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5] [7]

Expert Insight: The provided GHS data mandates handling this compound within a fume hood using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[\[7\]](#)[\[8\]](#)[\[9\]](#) Minimize dust generation during weighing and transfer.

Part 1: Synthesis and Structural Integrity

The most common and logical synthesis of 4,4-difluoroazepane proceeds from a protected azepan-4-one precursor.[\[3\]](#) The key transformation is a deoxofluorination reaction, a cornerstone of modern fluorine chemistry.

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